molecular formula C5H7Br B15358029 Bromomethylbutadiene

Bromomethylbutadiene

Cat. No.: B15358029
M. Wt: 147.01 g/mol
InChI Key: LGKANOVVJSORFA-UHFFFAOYSA-N
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Description

Bromomethylbutadiene is an organic compound that belongs to the class of halogenated hydrocarbons. It is characterized by the presence of a bromine atom attached to a methyl group and a butadiene structure. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Halogenation of Butadiene: this compound can be synthesized by the halogenation of butadiene. This involves the addition of bromine to butadiene in the presence of a suitable catalyst, such as iron(III) bromide.

  • Alkylation of Bromomethane: Another method involves the alkylation of bromomethane with butadiene. This reaction typically requires a strong base, such as sodium hydride, to deprotonate the butadiene, followed by the addition of bromomethane.

Industrial Production Methods: In an industrial setting, this compound is produced through controlled halogenation processes. These processes are optimized to ensure high yield and purity of the compound. The choice of catalyst and reaction conditions is crucial to achieving the desired product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as this compound oxide.

  • Reduction: Reduction reactions can convert this compound to its corresponding bromomethylbutane derivative.

  • Substitution: this compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride are often used.

  • Substitution: Nucleophiles such as hydroxide ions or alkyl groups can be used, with reaction conditions varying based on the specific nucleophile.

Major Products Formed:

  • Oxidation: this compound oxide

  • Reduction: Bromomethylbutane

  • Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Bromomethylbutadiene has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: this compound derivatives are studied for their potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which bromomethylbutadiene exerts its effects depends on its specific application. For example, in biological systems, it may interact with cellular targets through binding to specific receptors or enzymes, leading to biological responses. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Chloromethylbutadiene

  • Fluoromethylbutadiene

  • Bromomethylbutane

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Properties

Molecular Formula

C5H7Br

Molecular Weight

147.01 g/mol

IUPAC Name

5-bromopenta-1,3-diene

InChI

InChI=1S/C5H7Br/c1-2-3-4-5-6/h2-4H,1,5H2

InChI Key

LGKANOVVJSORFA-UHFFFAOYSA-N

Canonical SMILES

C=CC=CCBr

Origin of Product

United States

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